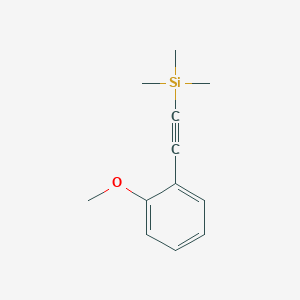

((2-Methoxyphenyl)ethynyl)triMethylsilane

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAJPTRCGNBCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408709 | |

| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40230-91-9 | |

| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxyphenyl Ethynyl Trimethylsilane and Analogues

Palladium-Catalyzed Cross-Coupling Strategies

The cornerstone of ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis lies in palladium-catalyzed cross-coupling reactions. These methods construct the key carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) moiety.

Sonogashira Coupling of Aryl Halides with Trimethylsilylacetylene (B32187)

The Sonogashira reaction is a powerful and widely employed method for forming C(sp²)–C(sp) bonds. nih.gov In this context, it involves the cross-coupling of an aryl halide, such as 2-iodoanisole (B129775) or 2-bromoanisole (B166433), with trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its unwanted homocoupling (Glaser coupling) and allowing for controlled, stepwise syntheses. wikipedia.orgpearson.com

The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition with the aryl halide. The reactivity of the aryl halide is a critical factor, with the reaction rate generally following the trend: I > Br > Cl. wikipedia.org Consequently, 2-iodoanisole is a more reactive substrate than 2-bromoanisole for this transformation, often allowing for milder reaction conditions. wikipedia.orglibretexts.org The use of trimethylsilylacetylene allows for the direct installation of the protected alkynyl group, which can be used as is or deprotected in a subsequent step if the terminal alkyne is required. pearson.comnih.gov A general scheme for this reaction involves combining the aryl halide and trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, such as an amine. organic-chemistry.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Iodoanisole, 2-Bromoanisole | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (B128534) (Et₃N), Piperidine | Neutralizes HX by-product, aids catalyst cycle |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Reaction medium |

Copper/Palladium Co-catalyzed Approaches

The classic Sonogashira coupling protocol employs a dual catalytic system of palladium and copper(I). wikipedia.org The mechanism is understood to proceed via two interconnected catalytic cycles. libretexts.orgresearchgate.net

The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 2-methoxyphenyl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (in this case, trimethylsilylacetylene) in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This step is crucial as it activates the alkyne for the subsequent transmetalation.

The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This forms an alkynyl-palladium(II) intermediate and regenerates the copper(I) catalyst. wikipedia.org Finally, reductive elimination from the alkynyl-palladium(II) complex yields the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org The copper co-catalyst significantly increases the reaction rate, enabling the use of milder conditions compared to copper-free systems. wikipedia.org

Ligand and Additive Effects in Palladium Catalysis

The efficiency and scope of the palladium-catalyzed synthesis of this compound are profoundly influenced by the choice of ligands and additives.

Ligands: The ligands coordinated to the palladium center are critical for stabilizing the catalyst and modulating its reactivity.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand used in catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org Bulky and electron-rich phosphine ligands can enhance catalytic efficiency, particularly for less reactive aryl bromides. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. mdpi.com They form highly stable and active palladium complexes that can catalyze Sonogashira couplings, sometimes with lower catalyst loadings and for more challenging substrates. libretexts.orgmdpi.com

Additives:

Base: An amine base, such as triethylamine or piperidine, is essential. It neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. libretexts.org

Copper(I) Salt: As discussed, CuI is a standard additive that acts as a co-catalyst, though its presence can sometimes lead to alkyne homocoupling. This has prompted the development of copper-free protocols, which often require stronger bases or more specialized ligands to achieve comparable efficiency. wikipedia.orgnih.gov The combination of gold and palladium catalysts has also been explored as a copper-free alternative, where a gold-acetylide intermediate participates in the transmetalation step. organic-chemistry.org

Alternative Catalytic Synthetic Routes

Beyond the traditional Sonogashira reaction, other catalytic methods have been developed for the silylation of terminal alkynes. These routes start with 2-ethynylanisole and attach the trimethylsilyl group in a separate step.

N-Heterocyclic Carbene Catalysis for Terminal Acetylene (B1199291) Silylation

While NHCs are excellent ligands for transition metals, they can also function as organocatalysts in their own right. N-heterocyclic olefins (NHOs), which are derivatives of NHCs, have shown promise as strong Brønsted base and nucleophilic catalysts. nih.gov In the context of silylating a terminal alkyne like 2-ethynylanisole, an NHC or related organocatalyst can activate a silicon source, facilitating the silylation of the alkyne's terminal C-H bond. This approach avoids the use of transition metals entirely.

Carboxylate-Catalyzed C-Silylation of Terminal Alkynes

A novel, metal-free protocol for the C-silylation of terminal alkynes has been developed using a simple carboxylate salt as the catalyst. chemrxiv.org This method utilizes a quaternary ammonium (B1175870) pivalate (B1233124), such as tetramethylammonium (B1211777) pivalate (TMAP), to catalyze the reaction between a terminal alkyne (e.g., 2-ethynylanisole) and a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). chemrxiv.orgorganic-chemistry.org

The reaction proceeds under very mild conditions and demonstrates high efficiency. organic-chemistry.org The proposed mechanism involves the carboxylate anion acting as a base to deprotonate the terminal alkyne. This turnover-determining step generates an acetylide anion, which then reacts with the silylating agent (BSA) to form the C-silylated product and regenerate the carboxylate catalyst. chemrxiv.org This methodology is notable for its operational simplicity, mild conditions, and avoidance of transition metal catalysts. organic-chemistry.org

Table 2: Components for Carboxylate-Catalyzed Silylation

| Component | Example | Role |

|---|---|---|

| Alkyne | 2-Ethynylanisole | Substrate |

| Silylating Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) | Silicon source |

| Catalyst | Tetramethylammonium Pivalate (TMAP) | Organocatalyst (base) |

| Solvent | Acetonitrile (MeCN) | Reaction medium |

Zirconium-Mediated Transformations

Zirconium-mediated reactions provide a powerful tool for the construction of carbon-carbon bonds, particularly for the synthesis of substituted alkynes and dienes. A key intermediate in these transformations is the zirconacyclopentadiene, formed from the coupling of two alkyne molecules with a low-valent zirconium species.

The process typically begins with the reduction of a zirconocene (B1252598) dihalide, such as Cp₂ZrCl₂ (where Cp is cyclopentadienyl), in the presence of a reducing agent like magnesium metal. This generates a highly reactive "Cp₂Zr" equivalent, which readily undergoes oxidative coupling with two molecules of an alkyne. This coupling can occur between two identical alkyne molecules (homo-coupling) or two different alkynes (cross-coupling), leading to the formation of a five-membered zirconacycle.

The subsequent reactivity of the zirconacyclopentadiene allows for the introduction of various functionalities. For instance, quenching the zirconacycle with an electrophile like iodine results in the formation of a 1,4-diiodo-1,3-diene. Alternatively, protonolysis with aqueous acid yields a 1,3-diene. These transformations are generally highly stereospecific.

While the direct synthesis of this compound via a zirconium-mediated pathway is not extensively documented, the principles of zirconacyclopentadiene formation can be applied to the synthesis of its analogues. For example, the cross-coupling of (trimethylsilyl)acetylene with a suitably substituted alkyne could theoretically lead to precursors of the target molecule.

Recent advancements have shown that the cyclozirconation of alkynes can be significantly accelerated by the addition of catalytic amounts of Lewis acids, such as aluminum chloride (AlCl₃). sciforum.net For example, the reaction of 5-decyne (B157701) with Cp₂ZrCl₂ and Mg in the presence of 10 mol% AlCl₃ proceeds to completion within minutes at room temperature, whereas the reaction without the additive shows no conversion even after an extended period. sciforum.net This catalytic approach enhances the synthetic utility of this methodology, making it more efficient and applicable to a broader range of substrates, including aryl- and silyl-substituted alkynes. sciforum.net

Table 1: Zirconium-Mediated Alkyne Coupling Conditions

| Catalyst System | Reducing Agent | Additive (mol%) | Reaction Time | Product Type | Ref. |

| Cp₂ZrCl₂ | Mg | None | >12 h | No reaction (for some internal alkynes) | sciforum.net |

| Cp₂ZrCl₂ | Mg | AlCl₃ (10) | <10 min | Zirconacyclopentadiene | sciforum.net |

This table illustrates the significant rate enhancement achieved with a Lewis acid additive in the formation of zirconacyclopentadienes.

Gallium(III) Chloride Promoted Ethenylations

Gallium(III) chloride (GaCl₃) is a Lewis acid that can promote various organic transformations, including the functionalization of aromatic compounds. One such application is the carbogallation of silylacetylenes with nucleophilic arenes. researchgate.net This methodology offers a potential route for the direct introduction of a vinyl group onto an aromatic ring, which can be a precursor to the desired ethynyl functionality.

The proposed mechanism involves the activation of the silylacetylene by GaCl₃, making it more susceptible to nucleophilic attack. A sufficiently electron-rich aromatic compound, such as anisole (B1667542), can then act as the nucleophile, attacking the activated alkyne. This process, termed aromatic alkenylation, results in the formation of a new carbon-carbon bond between the aromatic ring and one of the alkyne carbons. researchgate.net

While specific examples detailing the synthesis of this compound using this method are scarce in the literature, the general principle of GaCl₃-promoted reactions with alkynes suggests its potential applicability. The reaction of a silylacetylene with an arene in the presence of GaCl₃ would likely proceed through an electrophilic organogallium intermediate. researchgate.net The regioselectivity of such a reaction would be a critical factor, with the directing effect of the methoxy (B1213986) group on the anisole ring playing a crucial role.

It is important to note that GaCl₃ can also catalyze other reactions of alkynes, such as ring-closing metathesis, which highlights the need for careful control of reaction conditions to achieve the desired ethenylation product. nih.gov

Gold-Catalyzed Direct Alkynylation Approaches

Gold catalysts have emerged as powerful tools for the direct C-H functionalization of arenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct alkynylation of methoxyarenes, such as anisole, with an electrophilic alkyne source represents a promising strategy for the synthesis of this compound.

This transformation is often achieved using a gold(I) catalyst, such as AuCl or a phosphine gold(I) complex, in combination with a hypervalent iodine reagent that serves as the electrophilic acetylene transfer agent. researchgate.netnih.gov A commonly used reagent for this purpose is (triisopropylsilyl)ethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX).

The catalytic cycle is believed to involve the activation of the C-H bond of the arene by a gold species, although the precise mechanism can vary. In some proposed pathways, the gold catalyst facilitates the electrophilic attack of the arene by the hypervalent iodine reagent. The regioselectivity of the reaction is a key consideration. For anisole derivatives, the methoxy group is an ortho-, para-directing group. Achieving high selectivity for the ortho position can be challenging and may depend on the specific catalyst, ligands, and reaction conditions employed.

Recent studies have demonstrated the feasibility of para-selective gold-catalyzed direct alkynylation of anilines, a related class of electron-rich arenes. researchgate.net This suggests that with appropriate ligand design and optimization of reaction parameters, a similar strategy could be developed for the ortho-selective alkynylation of anisoles to produce the target compound.

Table 2: Gold-Catalyzed Direct C-H Alkynylation

| Arene Substrate | Alkynylating Agent | Catalyst | Key Feature | Ref. |

| Anilines | TIPS-EBX | AuCl | Para-selective alkynylation | researchgate.net |

| Azulenes | TIPS-EBX | Gold(I) complex | Direct C-H functionalization | nih.gov |

This table summarizes examples of gold-catalyzed direct C-H alkynylation of aromatic compounds.

Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over the regiochemistry to ensure the formation of the 1,2-disubstituted aromatic ring. The Sonogashira cross-coupling reaction is a cornerstone of arylalkyne synthesis and offers a powerful platform for achieving the desired regioselectivity. libretexts.org

This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org To synthesize this compound, a suitable starting material would be a 2-haloanisole, such as 2-iodoanisole or 2-bromoanisole. The choice of halide is significant, as the reactivity generally follows the order I > Br > Cl. wikipedia.org

The regioselectivity of the Sonogashira coupling is primarily dictated by the position of the halide on the aromatic ring. By starting with a pure regioisomer of the haloanisole, the alkyne will be installed specifically at that position. However, in cases where the starting material is a di- or poly-halogenated arene, the regioselectivity is influenced by several factors:

Nature of the Halide: In a molecule with different halogens, the coupling will preferentially occur at the more reactive halide (e.g., iodine over bromine). libretexts.org

Electronic Effects: The electronic properties of other substituents on the aromatic ring can influence the reactivity of the C-X bond, directing the coupling to the more electrophilic site.

Catalyst and Ligands: The choice of palladium catalyst and phosphine ligands can also control the regioselectivity. For instance, in the coupling of 9-substituted-2,8-diiodopurines, monodentate phosphine ligands favor coupling at the C2 position, while bidentate or electron-rich monodentate ligands switch the selectivity to the C8 position. rsc.org

Beyond the Sonogashira reaction, other synthetic strategies must also consider regioselectivity. For instance, in the direct C-H alkynylation of anisole, controlling the ortho versus para selectivity is a major challenge. The directing effect of the methoxy group must be carefully managed through the choice of catalyst and reaction conditions to favor the formation of the desired 2-substituted product. nih.gov

Table 3: Factors Influencing Regioselectivity in Sonogashira Coupling

| Factor | Influence on Regioselectivity | Example | Ref. |

| Halide Identity | I > Br > Cl | Coupling of 2-bromo-4-iodo-quinoline occurs at the iodo position. | libretexts.org |

| Electronic Effects | Coupling at the more electrophilic C-X bond | Varies with substrate. | libretexts.org |

| Ligand Type | Can switch the site of coupling in dihaloarenes | Monodentate vs. bidentate phosphines in diiodopurines. | rsc.org |

This table highlights the key factors that can be manipulated to achieve regiocontrol in the synthesis of substituted arylalkynes via Sonogashira coupling.

Reactivity Profiles and Mechanistic Investigations of 2 Methoxyphenyl Ethynyl Trimethylsilane

Cycloaddition and Cyclization Reactions

Beyond cross-coupling, the alkyne moiety of ((2-Methoxyphenyl)ethynyl)trimethylsilane is a prime substrate for cycloaddition and cyclization reactions, which are powerful methods for constructing cyclic frameworks. libretexts.orglibretexts.org The presence of the trimethylsilyl (B98337) group can significantly influence the course of these reactions, often by directing regioselectivity or by acting as a latent functional group in the cyclized product. thieme-connect.comnih.gov

Alkynylsilanes participate in [2+2+2] cyclizations to form substituted aromatic and heteroaromatic rings. For instance, the cobalt-catalyzed cyclization of alkynylsilanes with 1,3-dienes can yield silylated benzene (B151609) derivatives with regioselectivity controlled by the choice of ligand. gelest.com Similarly, rhodium-catalyzed reactions with cyclobutenols produce tetrasubstituted benzenes with the TMS group positioned regioselectively. gelest.com

In [3+2] cycloadditions, alkynylsilanes react with 1,3-dipoles like azides or nitrile oxides. The reaction of alkynyltrimethylsilanes with azides is a common route to silylated 1,2,3-triazoles. gelest.com Theoretical studies on the reaction of E-2-(trimethylsilyl)-1-nitroethene with arylnitrile N-oxides suggest that cycloaddition can proceed via two different regioisomeric pathways, highlighting the complexity and potential for control in these systems. mdpi.com The resulting silylated heterocycles are valuable intermediates, as the C-Si bond can be further functionalized post-cycloaddition. nih.gov

Transition Metal-Catalyzed Cycloadditions

The carbon-carbon triple bond in this compound serves as a versatile building block in various transition metal-catalyzed cycloaddition reactions. The presence of the trimethylsilyl (TMS) group often plays a crucial role in directing the regioselectivity of these transformations.

The synthesis of highly substituted pyrroles, key structural motifs in numerous biologically active compounds, can be achieved through a formal [2+2+1] cycloaddition strategy. Titanium-catalyzed reactions of alkynes and diazenes have emerged as a powerful method for this purpose. In these reactions, trimethylsilyl-protected alkynes, such as this compound, function as selective cross-coupling partners.

The reaction of a TMS-protected alkyne with an internal alkyne and a diazene, catalyzed by a titanium imido complex, can theoretically lead to ten different pyrrole (B145914) products. However, the use of the TMS-protected alkyne provides remarkable regiocontrol, yielding the 2-TMS-pyrrole as the major product with high selectivity. This selectivity is attributed to both the steric bulk and the electronic effects of the trimethylsilyl group, which directs the coupling pathway. The resulting 2-silylpyrrole can then be further functionalized, making this a valuable synthetic strategy.

A proposed catalytic cycle for this transformation involves a Ti(II)/Ti(IV) redox process. The reaction is initiated by the coupling of an alkyne to a Ti(IV) imido complex, forming an azatitanacyclobutene intermediate. Insertion of a second alkyne molecule, followed by reductive elimination, generates the pyrrole ring and a Ti(II) species. The catalytic cycle is closed by the reoxidation of Ti(II) to Ti(IV) by the diazene.

Table 1: Regiocontrol in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis

| Reactants | Catalyst System | Major Product | Selectivity | Reference |

|---|

Gold catalysts have proven to be exceptionally effective in activating alkynes towards nucleophilic attack. In the case of this compound, the presence of the ortho-methoxy group allows for oxidative gold-catalyzed alkynylative cyclization reactions to form valuable benzofuran (B130515) derivatives. These reactions often proceed through a cascade mechanism involving the cyclization of the phenol (B47542) (generated in situ or pre-formed) onto the gold-activated alkyne, followed by a subsequent functionalization step.

One notable example involves a ligand-assisted gold-catalyzed process that utilizes hydrogen peroxide as a green oxidant. This method allows for the direct construction of 3-alkynylbenzofurans from terminal alkynes and substrates like this compound (after desilylation). The reaction is believed to proceed via a Au(I)/Au(III) catalytic cycle. The gold(I) catalyst activates the alkyne of the 2-alkynylphenol, triggering an intramolecular cyclization to form a vinylgold(I) intermediate. This intermediate is then oxidized to a gold(III) species, which can react with a terminal alkyne. Reductive elimination then furnishes the 3-alkynylbenzofuran product and regenerates the active gold(I) catalyst.

Table 2: Oxidative Gold-Catalyzed Alkynylative Cyclization

| Substrate | Coupling Partner | Catalyst System | Oxidant | Product | Reference |

|---|

Palladium-catalyzed cascade reactions are powerful tools for the construction of complex polycyclic frameworks. These reactions often involve an initial carbopalladation of an alkyne, followed by one or more subsequent cyclization or coupling steps. While specific examples of palladium-mediated cyclocarbopalladation cascades involving this compound are not extensively documented, the general principles of such reactions are well-established for related ortho-alkynyl systems.

A typical cascade might be initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst, generating an arylpalladium(II) species. This species can then undergo intramolecular carbopalladation across the alkyne of a tethered side chain. The resulting vinylpalladium intermediate can then participate in various terminating steps, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) or further cyclizations. The regioselectivity of the initial carbopalladation can be influenced by the substitution pattern of the alkyne and the nature of the palladium catalyst and ligands. For instance, in related systems, cascade reactions involving cyclization, carbonylation, and further cyclization have been developed using palladium(II) catalysts and molecular oxygen as the terminal oxidant. nih.gov

Electrooxidative Cyclization Reactions

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for initiating cyclization reactions. These methods allow for precise control over the reaction conditions and can often be performed under mild, metal-free conditions.

A notable application of this compound is its use in the direct electrooxidative selenylation/cyclization to produce functionalized benzo[b]furans. This reaction proceeds under metal- and oxidant-free conditions, utilizing an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode.

In a typical procedure, this compound is electrolyzed in the presence of a diselenide (e.g., diphenyl diselenide). The reaction is believed to be initiated by the oxidation of the diselenide at the anode to form a selenium-centered radical cation or a related electrophilic selenium species. This species then attacks the alkyne, triggering an intramolecular cyclization of the ortho-methoxy group onto the newly formed vinyl selenide (B1212193) intermediate. Subsequent aromatization, which involves the cleavage of the trimethylsilyl group, leads to the formation of the C3-selenylated benzo[b]furan product. In some cases, bis-selenylation can occur. This methodology provides a practical and regioselective route to a variety of selenium-substituted benzo[b]furans in good to excellent yields.

Table 3: Electrooxidative Selenylation/Cyclization of this compound

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|

Heterocycle Formation through Condensation and Annulation

The formation of heterocyclic rings through condensation and annulation reactions typically involves the reaction of two or more functional groups to form a new ring system, often with the elimination of a small molecule like water. While the alkyne functionality in this compound is a prime site for cycloadditions, its participation in classical condensation or annulation reactions is less common without prior functionalization.

Annulation strategies, such as the Robinson annulation or three-component benzannulation, generally rely on the presence of carbonyl compounds and activated methylene (B1212753) groups. For ortho-alkynyl anisole (B1667542) systems to participate in such reactions, the alkyne would likely need to be transformed into a suitable functional group, for example, a 1,3-dicarbonyl moiety, which could then undergo intramolecular condensation.

Synthesis of Pyrazoles and Fused Heterocycles

The acetylenic core of this compound is a prime substrate for cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. The [3+2] cycloaddition reaction between alkynes and diazo compounds is a classic and efficient method for synthesizing pyrazoles, a class of heterocycles prevalent in pharmaceuticals and agrochemicals. wikipedia.orgnih.govlibretexts.org

In a typical reaction, this compound can react with a diazo compound, such as diazomethane (B1218177) or ethyl diazoacetate, to yield a pyrazole (B372694) derivative. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The regioselectivity of this reaction is of significant interest. For silylalkynes like this compound, the reaction with diazomethane generally leads to the formation of a single major regioisomer, 3-(2-methoxyphenyl)-5-(trimethylsilyl)-1H-pyrazole. This selectivity is governed by the electronic and steric influences of the substituents on the alkyne. The trimethylsilyl group directs the substitution pattern, a common feature in the cycloaddition reactions of silylacetylenes. nih.gov

The general reaction scheme is as follows:

This compound + R-CHN₂ → 3-(2-Methoxyphenyl)-4-(R)-5-(trimethylsilyl)-1H-pyrazole

Under solvent-free conditions, often just by heating the reactants, these cycloadditions can proceed in high yields, offering a straightforward and atom-economical route to highly functionalized pyrazoles. nih.gov The resulting silylated pyrazole is a versatile intermediate. The TMS group can be readily removed or can be used to facilitate further transformations, such as cross-coupling reactions. researchgate.net

Beyond simple pyrazoles, the alkyne functionality can be used to construct more complex fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, the general strategy involves using the alkyne as a dienophile or dipolarophile in intramolecular or intermolecular cycloadditions to build polycyclic structures. nih.govnih.gov

Cyclization of Ynamides for Functionalized Heterocycles

Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are exceptionally useful and versatile building blocks in modern organic synthesis. nih.govnih.gov They can be prepared from terminal alkynes, which means this compound must first undergo protiodesilylation to form 2-ethynylanisole (see section 3.4).

The synthesis of an ynamide from 2-ethynylanisole typically involves a copper-catalyzed N-alkynylation of an amide, carbamate, or sulfonamide. nih.govnih.gov For instance, reacting 2-ethynylanisole with a sulfonamide in the presence of a copper(I) salt and a suitable ligand would yield the corresponding N-(2-methoxyphenylethynyl)sulfonamide.

Once formed, these ynamides are excellent substrates for cyclization reactions, often catalyzed by transition metals like gold. nih.govacs.org The electron-rich nature of the ynamide triple bond, combined with the presence of the ortho-methoxy group on the phenyl ring, can direct various cyclization pathways. Gold(I) catalysts are particularly effective at activating the ynamide alkyne towards nucleophilic attack. nih.govresearchgate.net

For example, an ynamide tethered to another functional group can undergo intramolecular cyclization. A common transformation is the hydrative cyclization of yne-ynamides, catalyzed by gold(I), to produce substituted pyridinones and other nitrogen-containing heterocycles. nih.govresearchgate.net In these reactions, the gold catalyst activates the ynamide, facilitating an intramolecular attack which, after a series of steps, leads to the formation of a new heterocyclic ring. The presence of the 2-methoxyphenyl group can influence the electronic properties and steric environment of the reactive site, potentially affecting reaction rates and selectivity. mdpi.com These cyclization cascades provide efficient access to complex, functionalized heterocyclic scaffolds from relatively simple linear precursors. researchgate.netchemrxiv.org

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in this compound is electron-rich and thus susceptible to electrophilic addition reactions. However, its reactivity is modulated by the attached functional groups. The 2-methoxyphenyl group is electron-donating, which increases the electron density of the alkyne, while the bulky trimethylsilyl group provides significant steric hindrance at one end of the triple bond.

In electrophilic additions, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl), the reaction proceeds via an intermediate that is stabilized by the aryl ring. libretexts.org For an unsymmetrical alkyne like this, the regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile (e.g., the proton from HBr) adds to the less substituted carbon atom of the alkyne. However, the directing effect of the silyl (B83357) group and the phenyl ring must be considered. The attack of the electrophile typically occurs at the carbon atom adjacent to the phenyl ring, leading to a vinyl cation intermediate that is stabilized by resonance with the aromatic ring. The nucleophile then attacks the silyl-bearing carbon.

The general mechanism for the addition of an electrophile (E-Nu) is:

This compound + E-Nu → (Z/E)-1-(2-Methoxyphenyl)-1-(Nu)-2-(E)-2-(trimethylsilyl)ethene

Hydration of the alkyne, typically catalyzed by a mercury(II) salt in aqueous acid, is another important electrophilic addition. libretexts.org This reaction would be expected to yield a ketone after tautomerization of the initial enol product. The addition of water would follow Markovnikov orientation, with the hydroxyl group adding to the carbon atom better able to stabilize a positive charge, which is the one adjacent to the phenyl ring.

Nucleophilic additions to the alkyne are less common unless the triple bond is activated by an electron-withdrawing group. In the case of this compound, the alkyne is relatively electron-rich, making it less reactive towards nucleophiles. However, certain metal-catalyzed additions can occur.

Protiodesilylation and Selective Functionalization

One of the most synthetically useful reactions of this compound is the selective cleavage of the carbon-silicon bond, a process known as protiodesilylation or desilylation. The trimethylsilyl group serves as an excellent protecting group for the terminal alkyne. gelest.com This protection allows other reactions to be carried out on different parts of a molecule without affecting the alkyne.

The TMS group can be easily and cleanly removed under mild conditions to generate the corresponding terminal alkyne, 2-ethynylanisole. This deprotection is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or by treatment with a base like potassium carbonate in methanol. researchgate.net

This compound --(Fluoride source or Base)--> 2-Ethynylanisole

The generation of 2-ethynylanisole opens up a vast array of subsequent functionalization reactions. As a terminal alkyne, it is a key substrate for one of the most important carbon-carbon bond-forming reactions in organic synthesis: the Sonogashira coupling. wikipedia.orglibretexts.org This palladium- and copper-catalyzed cross-coupling reaction allows the terminal alkyne to be coupled with a wide variety of aryl or vinyl halides. nih.govwright.edu This provides a powerful and modular method for synthesizing more complex, conjugated aromatic systems.

The table below summarizes the conditions for the desilylation reaction as reported in a study on the synthesis of 2,3-dialkynylthiophene derivatives, which highlights a common method applicable to aryl-TMS-alkynes. researchgate.net

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| TBAF (1.5 equiv) | THF | 0 | 12 | 68 | researchgate.net |

This selective functionalization underscores the importance of this compound not just for its own reactivity, but as a stable and versatile precursor to the highly reactive 2-ethynylanisole, enabling a broad scope of synthetic applications.

Catalytic Systems and Ligand Design in Reactions of 2 Methoxyphenyl Ethynyl Trimethylsilane

Palladium-Based Catalysts

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of ((2-Methoxyphenyl)ethynyl)trimethylsilane, palladium catalysts are instrumental in forming new carbon-carbon bonds.

The efficacy of palladium catalysts is profoundly influenced by the choice of ligands, with phosphines and N-heterocyclic carbenes (NHCs) being the most prominent. libretexts.orgnih.gov These ligands stabilize the palladium center and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are highly effective in palladium-catalyzed reactions. nih.gov For Sonogashira-type couplings involving alkynylsilanes, ligands such as tri(o-tolyl)phosphine have been successfully used. rsc.org The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the oxidative addition step with aryl halides. nih.gov Ylide-substituted phosphines (YPhos), a class of highly electron-rich ligands, have demonstrated impressive capabilities in activating less reactive aryl chlorides for coupling reactions under mild conditions. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. libretexts.org They are strong sigma-donors, which enhances the rate of oxidative addition, even with challenging substrates. libretexts.org The strong palladium-NHC bond contributes to the high stability of the catalyst, allowing for reactions at elevated temperatures with low catalyst loadings. libretexts.org Mixed phosphine/NHC palladium complexes have also been developed, combining the properties of both ligand classes to achieve high efficiency in reactions like the Suzuki–Miyaura coupling. rsc.orgmasterorganicchemistry.com

| Ligand Type | Specific Example | Key Feature | Relevant Reaction Type | Reference |

|---|---|---|---|---|

| Monodentate Phosphine | Tri(o-tolyl)phosphine | Steric bulk, moderate electron donor | Sonogashira Coupling | rsc.org |

| Bulky Biaryl Phosphine | XPhos | Very bulky, electron-rich | Suzuki-Miyaura, C-N Coupling | rsc.org |

| N-Heterocyclic Carbene (NHC) | IPr (N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strong sigma-donor, high stability | Cross-Coupling Reactions | libretexts.orgrsc.org |

| Ylide-Substituted Phosphine | YPhos | Extremely electron-rich | Coupling with Aryl Chlorides | nih.gov |

The active species in most palladium-catalyzed cross-coupling reactions is palladium(0). However, palladium(0) complexes can be sensitive to air and moisture. Consequently, more stable palladium(II) complexes are often used as "precatalysts," which are reduced to the active palladium(0) species in situ.

Palladium(II) Precatalysts: A wide array of air-stable Pd(II) precatalysts are commercially available and widely used. These include simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and complexes with phosphine or NHC ligands, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and various palladacycles (e.g., Buchwald precatalysts). rsc.org For instance, the coupling of a trimethylsilyl-protected phenylacetylene (B144264) with an aryl halide has been successfully achieved using Pd(OAc)₂ as the precatalyst. rsc.org These Pd(II) sources are reduced under the reaction conditions, often by a phosphine ligand, an amine base, or other components of the reaction mixture, to enter the catalytic cycle.

Palladium(0) Precatalysts: In some cases, Pd(0) sources are used directly. A common example is tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), which readily dissociates in solution to provide the active catalyst upon addition of a suitable ligand.

| Precatalyst | Oxidation State | Common Use | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Pd(II) | General purpose, versatile | rsc.org |

| PdCl₂(PPh₃)₂ | Pd(II) | Sonogashira, Suzuki Coupling | |

| Buchwald Precatalysts (e.g., XPhos-Pd-G2) | Pd(II) | Broad scope C-C and C-N coupling | |

| [Pd₂(dba)₃] | Pd(0) | Direct source of Pd(0) for ligand screening |

Copper-Based Catalysts and Co-catalyst Systems

Copper catalysts play a significant role in alkyne chemistry, either as the primary catalyst or as a co-catalyst with other metals like palladium.

In the classic Sonogashira coupling, a copper(I) salt, such as CuI, is typically used as a co-catalyst with palladium. The role of copper is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium complex. However, for some substrates like this compound, copper-free Sonogashira conditions have been developed to avoid homocoupling of the alkyne, which is a common side reaction in the presence of copper. rsc.org

As a primary catalyst, copper is well-known for promoting the Huisgen 1,3-dipolar cycloaddition between alkynes and azides to form triazoles, a key reaction in "click chemistry". Copper(I)-catalyzed protocols using sources like CuI or in situ generated Cu(I) from CuSO₄ and a reducing agent are effective for the cycloaddition of terminal alkynes, including trimethylsilyl-protected variants. Furthermore, copper catalysts have been employed in the cyclization of 2-alkynylanilines to synthesize quinoline (B57606) derivatives, showcasing their ability to mediate intramolecular transformations. The development of chiral allenylsilanes has also been achieved through copper-catalyzed silylation reactions.

Gold Catalysis in Alkyne Activation and Cyclization

Homogeneous gold catalysis has become a powerful tool for the activation of C-C multiple bonds, particularly alkynes. Gold(I) and gold(III) complexes are highly π-acidic, meaning they are excellent Lewis acids that can coordinate to the alkyne in this compound. This coordination makes the alkyne more electrophilic and susceptible to attack by nucleophiles.

In the case of this compound, the ortho-methoxy group is perfectly positioned to act as an internal nucleophile. Gold-catalyzed activation of the alkyne would facilitate an intramolecular hydroalkoxylation/cyclization reaction. This process, known as a 6-endo-dig cyclization, would lead to the formation of a six-membered oxygen-containing ring. Such gold-catalyzed cyclizations are known to proceed under mild conditions and with high regioselectivity. A variety of gold(I) catalysts, often generated in situ from a precursor like (triphenylphosphine)gold(I) chloride (PPh₃AuCl) and a silver salt (e.g., AgSbF₆), are effective for these transformations.

| Catalyst/Precatalyst System | Active Species (Typical) | Application | Reference |

|---|---|---|---|

| PPh₃AuCl / AgSbF₆ | [PPh₃Au]⁺SbF₆⁻ | Cascade Cyclizations | |

| IPrAuCl / AgSbF₆ | [IPrAu]⁺SbF₆⁻ | Indoline Synthesis | |

| AuCl₃ | Au(III) | Nazarov Cyclizations |

Titanium Catalysts and Directing Group Effects

The use of titanium catalysts in the reactions of this compound is a less explored area compared to noble metals. However, titanium complexes are known to mediate unique transformations of alkynes. Low-valent titanium(II) reagents can promote intramolecular reductive coupling reactions. Research on permethylmetallocene alkyne complexes of titanium has shown reactions involving the alkyne ligand, demonstrating direct interaction between the metal center and the C-C triple bond.

In such reactions, the ortho-methoxy group on the phenyl ring of this compound can act as a directing group. A directing group is a functional group that influences the regioselectivity of a reaction by coordinating to the metal catalyst, thereby positioning it at a specific site on the substrate. In this case, the oxygen atom of the methoxy (B1213986) group could chelate to the titanium center, facilitating an intramolecular reaction at the ortho position. This directing group effect could be crucial for achieving selectivity in potential titanium-catalyzed C-H activation or cyclization reactions.

Emerging Catalytic Systems (e.g., Iron, Rhodium)

Beyond the well-established catalysts, there is growing interest in developing more sustainable and novel catalytic systems based on earth-abundant metals like iron or other versatile transition metals like rhodium.

Iron Catalysis: Iron is an attractive alternative to precious metals due to its low cost and low toxicity. While still an emerging field, iron catalysts have been developed for a range of reactions, including oxidation and cross-coupling. The application of iron catalysts to the specific transformations of alkynylsilanes like this compound remains an area with significant potential for future research.

Rhodium Catalysis: Rhodium catalysts have shown remarkable versatility in C-H activation and annulation reactions involving alkynes. For example, rhodium(III) catalysts can effect the ortho-alkynylation of arenes bearing a directing group. More relevantly, rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation cyclization of 2-ethynyl-3-pentamethyldisilanylpyridines, forming pyridine-fused siloles. This demonstrates rhodium's capacity to facilitate cyclizations involving silylalkynes, suggesting that a rhodium-catalyzed intramolecular cyclization of this compound, potentially involving C-H activation directed by the methoxy group, is a plausible and promising reaction pathway.

Influence of Bases and Activating Agents (e.g., Fluoride (B91410) Ions, Carboxylates) in Reactions of this compound

The reactivity of the trimethylsilyl (B98337) (TMS) group in this compound is significantly influenced by the presence of bases and activating agents. These reagents can facilitate the cleavage of the silicon-carbon bond, enabling subsequent reactions such as desilylation, cyclization, and coupling. The choice of base or activating agent is crucial as it dictates the reaction pathway and product distribution.

Fluoride Ions as Activating Agents

Fluoride ions are highly effective for the desilylation of silylalkynes, including this compound, due to the high affinity of silicon for fluoride, which results in the formation of a strong Si-F bond. This process is a cornerstone of silyl (B83357) group chemistry, where they are often employed as protecting groups for terminal alkynes.

Common sources of fluoride ions include tetrabutylammonium (B224687) fluoride (TBAF) and tetrabutylammonium difluorotriphenylsilicate (TBAT). TBAF is a widely used reagent, typically in a solvent like tetrahydrofuran (B95107) (THF). nih.govyoutube.com However, commercial TBAF solutions contain water, which can act as a proton source, leading to the formation of the corresponding terminal alkyne, 1-ethynyl-2-methoxybenzene, from this compound. The presence of water in TBAF can impact the efficiency of desilylation, particularly for certain substrates. nih.gov For reactions requiring anhydrous conditions, TBAT is a superior choice as it is an anhydrous, nonhygroscopic crystalline solid. stackexchange.com

The mechanism of fluoride-induced desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a pentacoordinate silicon intermediate, which then breaks down, cleaving the C-Si bond and generating a carbanion (in this case, a 2-methoxyphenylethynyl anion) and fluorotrimethylsilane. nih.govstackexchange.com In the presence of a proton source, the carbanion is immediately quenched to yield the terminal alkyne.

Table 1: Comparison of Fluoride Ion Sources for Desilylation Reactions

| Fluoride Source | Properties | Common Applications |

| Tetrabutylammonium fluoride (TBAF) | Typically used as a solution in THF; contains water. | General-purpose desilylation of silyl ethers and silylalkynes. nih.govyoutube.com |

| Tetrabutylammonium difluorotriphenylsilicate (TBAT) | Anhydrous, nonhygroscopic, crystalline solid. | Desilylation under anhydrous conditions to generate carbanions for subsequent reactions. nih.govstackexchange.com |

| Cesium fluoride (CsF) | Solid, moderately soluble in organic solvents. | Used in aryne generation from 2-(trimethylsilyl)aryl triflates and related precursors. nih.gov |

The Role of Bases

Inorganic and organic bases play a pivotal role in reactions involving this compound and its derivatives. These bases can act as catalysts or reagents, promoting reactions such as cyclization and isomerization.

Potassium carbonate (K₂CO₃) is a versatile and mild base frequently employed in organic synthesis. scispace.comnih.gov In reactions analogous to those involving this compound, such as the synthesis of flavones from 1-(2-methoxyphenyl)prop-2-yn-1-ones, K₂CO₃ has been shown to be an effective catalyst for demethylation followed by intramolecular cyclization. The basicity of K₂CO₃ is sufficient to facilitate the nucleophilic attack required for these transformations. Other bases like potassium tert-butoxide (KOt-Bu), a stronger base, can also promote similar cyclization reactions, often leading to different product distributions or reaction rates depending on the solvent and substrate. nih.gov

The choice of base can significantly impact the yield and selectivity of the reaction. For instance, in related chemistries, the use of a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can achieve smooth desilylation of terminal acetylenic TMS groups. organic-chemistry.org

Table 2: Effect of Different Bases on a Related Cyclization Reaction

| Base | Solvent | Temperature (°C) | Yield (%) |

| K₂CO₃ | NMP | 120 | 85 |

| Cs₂CO₃ | NMP | 120 | 78 |

| Na₂CO₃ | NMP | 120 | 65 |

| KOt-Bu | NMP | 120 | 92 |

| DBU | NMP | 120 | 75 |

| Data adapted from a study on a closely related substrate, the synthesis of flavones from 1-(2-methoxyphenyl)prop-2-yn-1-ones. |

Carboxylates as Activating Agents

Carboxylate salts, particularly quaternary ammonium (B1175870) carboxylates like tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), have emerged as effective catalysts for the C-silylation of terminal alkynes. nih.govacs.orgchemrxiv.orgorganic-chemistry.org While this reaction is the reverse of desilylation, the underlying principle of activating the silicon center or the alkyne is relevant. In these systems, the carboxylate is proposed to act as a base to deprotonate the terminal alkyne, forming an acetylide that then reacts with a silylating agent.

Conversely, in the context of this compound, a carboxylate could potentially act as a nucleophile to activate the Si-C bond, although this is less common than fluoride-based activation for desilylation. The primary role of carboxylates in the chemistry of silylalkynes has been demonstrated in metal-free catalytic silylation protocols. nih.govacs.orgchemrxiv.orgorganic-chemistry.org These reactions highlight the ability of carboxylates to participate in catalytic cycles involving silylalkynes under mild conditions.

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule. For ((2-Methoxyphenyl)ethynyl)trimethylsilane, a combination of proton, carbon, and silicon NMR studies provides a complete picture of its complex architecture.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound, conducted in deuterated chloroform (B151607) (CDCl₃), provides distinct signals corresponding to the aromatic, methoxy (B1213986), and trimethylsilyl (B98337) protons. In one study, the aromatic protons present a multiplet, with a notable doublet of doublets at δ = 7.44 ppm (J = 7.6, 1.7 Hz) for the proton ortho to the ethynyl (B1212043) group, and a multiplet at δ = 7.32 – 7.22 ppm for another aromatic proton which overlaps with the solvent signal. mpg.dersc.org Two additional aromatic protons appear as a multiplet in the range of δ = 6.90 – 6.84 ppm. rsc.org The methoxy group protons resonate as a sharp singlet at approximately δ = 3.88 ppm. rsc.org The nine equivalent protons of the trimethylsilyl (TMS) group are observed as a characteristic singlet at around δ = 0.27 ppm. rsc.org Another report confirms a signal for the TMS group at δ = 0.25 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.44 | dd | 7.6, 1.7 | Aromatic CH |

| 7.32 – 7.22 | m | Aromatic CH | |

| 6.90 – 6.84 | m | Aromatic CH | |

| 3.88 | s | OCH₃ | |

| 0.27 | s | Si(CH₃)₃ | |

| Data sourced from Balova et al. rsc.org |

Carbon (¹³C) NMR Spectroscopy

Silicon (²⁹Si) NMR Spectroscopy

Silicon-29 (²⁹Si) NMR spectroscopy is a valuable tool for directly probing the environment of the silicon atom in organosilicon compounds. While a specific ²⁹Si NMR spectrum for this compound is not provided in the reviewed literature, the chemical shifts for related trimethylsilyl-substituted alkynes typically fall within a well-defined range. pascal-man.com For arylethynyltrimethylsilanes, the ²⁹Si nucleus is expected to resonate at a specific chemical shift that is influenced by the electronic effects of the substituted phenyl ring. pascal-man.comunige.ch

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, HRMS analysis using electron ionization (EI) has been reported. mpg.de The calculated exact mass for the molecular ion [M]⁺ of C₁₂H₁₆OSi is 204.0970. mpg.de The experimentally found value was 204.0968, which is in excellent agreement with the calculated mass, thus confirming the elemental composition of the compound. mpg.de

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₁₂H₁₆OSi]⁺ | 204.0970 | 204.0968 |

| Data sourced from Lhermet and Fürstner. mpg.de |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS provides crucial information regarding its molecular weight and fragmentation pattern, which aids in its structural confirmation.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of 204.34 g/mol . nih.gov The fragmentation of this compound under electron ionization would likely follow predictable pathways for trimethylsilyl compounds and ethers. A prominent fragmentation pathway involves the loss of a methyl group (•CH₃) from the trimethylsilyl moiety, leading to a stable [M-15]⁺ ion. This fragment is often the base peak in the mass spectra of trimethylsilyl compounds.

Another expected fragmentation would be the cleavage of the Si-C bond, yielding ions corresponding to the trimethylsilyl group [Si(CH₃)₃]⁺ at m/z 73 and the remaining methoxyphenyl-ethynyl fragment. Further fragmentation of the methoxyphenyl portion can also occur, such as the loss of a methoxy group (•OCH₃) or a formyl radical (•CHO) from the aromatic ring. While a specific mass spectrum for this compound with detailed fragmentation analysis is cataloged, for instance, under the Wiley spectral database with the identifier J-50-163-31, the publicly available data is limited. nih.gov However, based on the general principles of mass spectrometry, a predicted fragmentation pattern can be constructed.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Predicted) | Description |

| [C₁₂H₁₆OSi]⁺ | 204 | Molecular Ion (M⁺) |

| [C₁₁H₁₃OSi]⁺ | 189 | Loss of a methyl group (M-15) |

| [C₉H₇O]⁺ | 131 | Loss of the trimethylsilyl group |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides a unique fingerprint based on its vibrational modes.

The spectrum is characterized by several key absorption bands. A weak but sharp absorption band is expected in the region of 2150-2160 cm⁻¹ corresponding to the C≡C (alkyne) stretching vibration. For a closely related isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane, this peak is observed at 2155 cm⁻¹. researchgate.net The presence of the trimethylsilyl group gives rise to a strong absorption band at approximately 1250 cm⁻¹ due to the symmetric bending of the Si-CH₃ bonds, and another band around 840 cm⁻¹ for the Si-C stretching and CH₃ rocking vibrations. photochemcad.com

The aromatic part of the molecule will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The methoxy group (C-O-C) will exhibit characteristic asymmetric and symmetric stretching vibrations, typically in the range of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C≡C (Alkyne) | Stretching | 2150 - 2160 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| Si-CH₃ | Symmetric Bending | ~1250 |

| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O-C (Ether) | Symmetric Stretching | 1020 - 1075 |

| Si-C | Stretching | ~840 |

Electronic Spectroscopy: UV-Visible Spectroscopy for Conjugated Systems

UV-Visible spectroscopy is a valuable tool for studying compounds with conjugated systems, as it provides information about electronic transitions between molecular orbitals. The conjugated system in this compound, which includes the methoxy-substituted benzene (B151609) ring and the ethynyl group, gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

Table 3: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π* | 250 - 300 | Phenyl-ethynyl conjugated system |

X-ray Crystallographic Analysis for Product Structure Confirmation

To date, no publicly accessible crystal structure data for this compound has been reported in crystallographic databases. However, if single crystals of sufficient quality were obtained, X-ray diffraction analysis would yield a detailed structural model. Key parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This data would definitively establish the connectivity of the atoms and the geometry of the molecule, confirming the ortho-substitution pattern on the phenyl ring and the spatial arrangement of the trimethylsilyl group relative to the phenylacetylene (B144264) moiety.

Table 4: Hypothetical X-ray Crystallographic Data to be Determined for this compound

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry operations that map the asymmetric unit onto the entire crystal |

| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-O, C≡C, Si-C) |

| Bond Angles | The angles formed by three connected atoms (e.g., C-O-C, C-C≡C) |

| Torsion Angles | The dihedral angles that define the conformation of the molecule |

Computational and Theoretical Studies on 2 Methoxyphenyl Ethynyl Trimethylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules and elucidating reaction mechanisms. For ((2-methoxyphenyl)ethynyl)trimethylsilane, DFT calculations can provide a detailed picture of the electron distribution and molecular orbitals, which are fundamental to understanding its reactivity.

While a dedicated DFT study on the ground state electronic structure of isolated this compound is not extensively documented in the literature, the principles of electronic effects of its constituent groups are well-understood through DFT studies on analogous compounds. researchgate.netresearchgate.net The methoxy (B1213986) group at the ortho position is a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect). DFT calculations on similar systems, like ortho-substituted phenols, have shown that such substituents can significantly perturb the electron density of the aromatic ring. researchgate.netresearchgate.net The lone pairs of the oxygen atom in the methoxy group can delocalize into the π-system of the phenyl ring, increasing the electron density at the ortho and para positions. This electronic enrichment influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Furthermore, DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. For instance, in transition metal-catalyzed reactions, DFT can be used to model the coordination of the alkyne to the metal center, the subsequent insertion steps, and the transition states involved. These calculations can reveal the energetic favorability of different reaction pathways, explaining observed product distributions and reaction selectivities. The electronic nature of the substituents plays a critical role in stabilizing or destabilizing key intermediates and transition states, which can be quantified using DFT.

A complete DFT analysis would typically involve the following:

| Computational Task | Information Gained |

| Geometry Optimization | Provides the most stable three-dimensional structure and bond lengths/angles. |

| Frequency Analysis | Confirms the optimized structure is a true minimum and provides theoretical vibrational spectra (IR, Raman). |

| Molecular Orbital Analysis (HOMO/LUMO) | Identifies the frontier orbitals, which are key to understanding reactivity in chemical reactions. The energy and localization of the HOMO and LUMO can indicate susceptibility to nucleophilic or electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Quantifies the charge distribution on each atom, revealing the polarization of bonds within the molecule. |

| Electrostatic Potential (ESP) Mapping | Visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions and chemical attack. |

Analysis of Alkyne Polarization and Reactivity

The polarization of the alkyne C≡C bond is a crucial determinant of its reactivity, particularly in addition reactions and metal-catalyzed processes. In this compound, the polarization is influenced by the opposing electronic effects of the (2-methoxyphenyl) group and the trimethylsilyl (B98337) (TMS) group.

The (2-methoxyphenyl) group, being electron-donating, increases the electron density on the acetylenic carbon atom to which it is attached (the internal carbon). Conversely, the trimethylsilyl group is known to be a weak σ-donor and has a notable ability to stabilize an adjacent negative charge (α-effect), which can influence the electron distribution in the π-system. Computational studies on related silylated alkynes have shown that the silicon atom can polarize the alkyne bond.

The net effect of these substituents on the alkyne polarization in this compound dictates its behavior in chemical reactions. For instance, in the context of intermolecular Pauson-Khand reactions, the regioselectivity of alkyne insertion has been shown to correlate with alkyne polarization. nih.gov While modest regioselectivity is often observed due to electronic factors, these can be overridden by other interactions such as hydrogen bonding or steric repulsion. nih.gov In reactions where the alkyne is attacked by a nucleophile, the more electrophilic carbon will be the preferred site of attack. Conversely, in reactions with electrophiles, the more nucleophilic carbon will react. DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, can provide quantitative measures of the partial charges on the acetylenic carbons, offering a theoretical prediction of the alkyne's polarization and its consequent reactivity. nih.gov

Prediction and Understanding of Spectroscopic Properties

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including NMR and IR spectra. mdpi.com By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts in NMR spectroscopy. nih.govnih.govbohrium.comrsc.org Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. mdpi.com

For this compound, a theoretical prediction of its spectroscopic data would be invaluable for its characterization. The calculated spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed signals to specific atoms or vibrational modes.

Predicted Spectroscopic Data (Hypothetical DFT Calculation vs. Experimental)

| Nucleus/Vibration | Hypothetical DFT Calculated Shift/Frequency | Experimental Data (if available) | Assignment |

| 1H NMR (TMS protons) | δ ~0.25 ppm | — | Si(CH3)3 |

| 1H NMR (Methoxy protons) | δ ~3.9 ppm | — | OCH3 |

| 1H NMR (Aromatic protons) | δ ~6.8-7.5 ppm | — | Ar-H |

| 13C NMR (Alkyne carbons) | δ ~90-110 ppm | — | C≡C |

| IR (C≡C stretch) | ν ~2150-2170 cm-1 | — | Alkyne C≡C stretch |

| IR (Si-C stretch) | ν ~840-860 cm-1 | — | Si-C stretch |

Note: The hypothetical calculated values are based on typical ranges for similar functional groups and would require specific DFT calculations for accurate prediction.

Machine learning approaches, often trained on large datasets of DFT-calculated and experimental spectra, are also emerging as a rapid and accurate method for predicting spectroscopic properties. nih.govbohrium.com These methods can achieve accuracies comparable to higher-level DFT calculations at a fraction of the computational cost.

Modeling of Dative Directing Group Effects in Catalysis

The ortho-methoxy group in this compound can act as a dative directing group in metal-catalyzed reactions. This means that the oxygen atom of the methoxy group can coordinate to the metal center, bringing the catalyst into close proximity to the reactive site on the substrate. This directed coordination can have a profound impact on the stereochemistry and regioselectivity of the reaction.

Computational modeling, again primarily using DFT, is an essential tool for understanding these directing group effects. rsc.org By modeling the reaction pathway with and without the coordinating effect of the directing group, it is possible to quantify the energetic advantage of the directed pathway. These models can illustrate how the pre-coordination of the methoxy group orients the substrate relative to the catalyst, thereby favoring a specific reaction outcome.

Applications in Advanced Organic Materials Science

Precursors for Functional Materials and Organic Electronics

In the realm of organic electronics, precision and purity are paramount. ((2-Methoxyphenyl)ethynyl)trimethylsilane provides an essential building block for constructing the π-conjugated backbones of materials used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The TMS group allows for the selective reaction at other sites of a molecule before the alkyne is needed for a coupling reaction. Once the alkyne's reactivity is desired, the TMS group can be selectively cleaved under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to reveal the terminal alkyne. ccspublishing.org.cn This terminal alkyne is then ready to participate in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, to extend the conjugated system. gelest.comorganic-chemistry.org This controlled approach is fundamental to creating the complex, tailored architectures required for high-performance organic electronic materials. rsc.org

Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are characterized by alternating single and multiple bonds, which results in a delocalized π-electron system responsible for their unique electronic and optical properties. This compound is a key monomer for creating several classes of these materials.

Substituted polyacetylenes are a class of conjugated polymers with a backbone consisting entirely of alternating double bonds. The polymerization of monosubstituted acetylenes, such as 2-ethynylanisole (the deprotected form of the title compound sigmaaldrich.com), can be achieved using transition metal catalysts, particularly rhodium complexes like [Rh(nbd)Cl]₂. mdpi.comresearchgate.net The polymerization of the TMS-protected monomer itself is not typical; the silyl (B83357) group is generally removed prior to polymerization. The resulting polymer, poly(2-ethynylanisole), possesses a conjugated backbone decorated with 2-methoxyphenyl side groups, which influence its solubility and solid-state packing.

Controlling the molecular weight and minimizing the polydispersity (the distribution of molecular weights) are significant challenges in acetylene (B1199291) polymerization. mdpi.com The choice of catalyst, solvent, and reaction conditions plays a critical role. While many rhodium-based systems yield polymers with high molecular weights, they often result in broad molecular weight distributions, indicating poor control over the polymerization process. mdpi.com Achieving living polymerization, where polymer chains grow at a constant rate without termination or chain transfer, is the ultimate goal for precise molecular weight control and the synthesis of block copolymers. researchgate.net

Table 1: Catalysts for Substituted Acetylene Polymerization

| Catalyst System | Monomer Type | Characteristics | Reference |

| Ziegler-Natta catalysts | Monosubstituted acetylenes | Poor control, high polydispersity, low stereoregularity. | mdpi.com |

| [Rh(nbd)Cl]₂ / NEt₃ | Phenylacetylenes | High reactivity, high polydispersity, base-mediated activation. | mdpi.comresearchgate.net |

| Rhodium-(diene)-tetraphenylborate complexes | Phenylacetylenes | Stereoregular polymerization. | mdpi.com |

| Palladium and Ruthenium complexes | General acetylenes | Efficient polymerization. | mdpi.com |

Oligothiophenes are highly valued in organic electronics for their excellent charge-transport properties. [9 from previous search] this compound can be incorporated as a building block to synthesize ethynyl-linked oligothiophenes. The synthesis strategy typically involves a palladium-catalyzed Sonogashira coupling reaction between a halogenated thiophene (B33073) (e.g., 2-bromothiophene) and the terminal alkyne derived from the title compound. nih.govresearchgate.net After deprotection of the TMS group, the resulting 2-ethynylanisole is coupled to the thiophene derivative. This process can be repeated to build longer, well-defined conjugated structures containing alternating methoxy-phenyl and thiophene units, allowing for fine-tuning of the final material's electronic properties. [9 from previous search] An alternative, more direct route involves the Hiyama-type cross-coupling, where the alkynylsilane is activated in situ by a reagent like potassium trimethylsilanolate, bypassing the need for a separate deprotection step. nih.gov

Oligo-phenylene-ethynylenes (OPEs) are rigid, rod-like molecules with extensive π-conjugation, making them ideal components for molecular-scale electronics. mdpi.comsemanticscholar.org The synthesis of OPEs relies heavily on the iterative Sonogashira coupling of ethynyl (B1212043) and aryl halide functional groups. researchgate.netnih.gov this compound is an ideal starting material for one half of this coupling. For example, after deprotection to 2-ethynylanisole, it can be coupled with a dihaloarene, such as 1,4-diiodobenzene, to form the central part of a longer OPE. organic-chemistry.org

This same building block is also used to construct conjugated dendrons and dendrimers, which are highly branched, tree-like macromolecules. nih.gov By using a core molecule with three or more aryl halide groups (e.g., 1,3,5-tribromobenzene), successive generations of the 2-methoxyphenyl-ethynyl unit can be added in a divergent synthesis approach, creating a dendrimer with a precise number of terminal groups and a well-defined three-dimensional structure. semanticscholar.orgnih.gov These dendritic structures are investigated for their unique energy-harvesting and transfer properties. nih.gov

Table 2: Synthesis Methods for OPEs and Dendrons

| Method | Key Reagents | Product Type | Characteristics | Reference |

| Sonogashira Coupling | Aryl halide, Terminal alkyne, Pd/Cu catalyst | OPEs, Dendrons | Highly efficient for C(sp²)-C(sp) bond formation. | organic-chemistry.orgresearchgate.net |

| Convergent Synthesis | Pre-synthesized dendron arms are attached to a core. | Dendrimers | Allows for high purity and structural precision. | nih.gov |

| Divergent Synthesis | Generations are grown outwards from a central core. | Dendrimers | Can lead to defects in outer generations. | semanticscholar.org |

Development of Materials with Specific Optical Properties (e.g., Nonlinear Optics, Fluorescent Materials)

The extended π-systems present in oligomers and polymers derived from this compound give rise to distinct optical properties. OPEs, for instance, are known to be highly fluorescent, and their emission characteristics can be tuned by changing the length of the conjugated chain and the nature of the substituents. nih.govresearchgate.netscielo.org.mx The electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring of the title compound increases the electron density of the π-system, which typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted analogues.

Nonlinear optical (NLO) properties, which describe how a material's optical properties change under intense light, are another key area of application. nih.govkuleuven.be Materials with large NLO responses are sought for applications in optical communications and data processing. researchgate.netnih.gov A common design strategy for NLO materials is the creation of "push-pull" systems, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a conjugated bridge. nih.gov The 2-methoxyphenyl-ethynyl unit serves as an excellent electron-donating component and conjugated bridge. By incorporating this unit into a polymer or oligomer that also contains strong electron-accepting groups (like nitro, -NO₂, or cyano, -CN), materials with significant second- or third-order NLO responses can be engineered. researchgate.netmdpi.com

Role in Molecular Wires and Sensors

The rigidity and linearity of OPEs make them prime candidates for use as "molecular wires" in the field of molecular electronics. aau.dkresearchgate.net The goal is to use single molecules or small assemblies of molecules to conduct electrical current. Oligomers synthesized from this compound can form the conductive channel of such a wire. To interface with macroscopic electrodes, these OPEs are often functionalized at their ends with "alligator clips," which are chemical groups like thiols (-SH) that can form a strong bond with a metal surface (e.g., gold). aau.dk

Furthermore, the fluorescent properties of these molecules can be harnessed for chemical sensing applications. The fluorescence of an OPE can be highly sensitive to its local environment. When a specific target molecule (analyte) binds to a receptor site attached to the OPE, it can cause the fluorescence to either decrease ("quenching") or increase. This change in optical signal can be used to detect the presence of the analyte at very low concentrations, forming the basis of a highly sensitive and selective chemical sensor. [3 from previous search]

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements